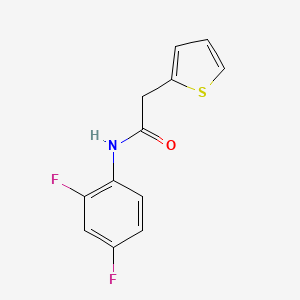

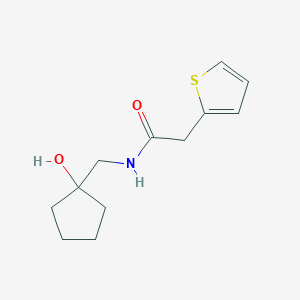

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide and related compounds involves several key steps, including acylation reactions and the use of specific reagents to introduce the functional groups. For example, compounds with similar structures have been synthesized through reactions involving chloroacetamide or acetonitrile precursors and trifluoroacetic acid as a catalyst, showcasing methodologies that could be applicable to the synthesis of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide (Tian et al., 2014).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, revealing the arrangements of atoms within the molecules and the angles between different molecular planes. Such analyses have shown that these compounds often crystallize in specific space groups and display intermolecular interactions, such as hydrogen bonds and weak C—H⋯O and C—H⋯F interactions, which contribute to their stability and properties (Praveen et al., 2013).

Scientific Research Applications

Chemical Structure and Biological Activity

Research has shown that biologically active molecules with aromatic rings can retain activity when one of these rings is replaced with an isosteric and/or isoelectronic aromatic ring, such as thiophene. This principle has been applied to synthesize thiophene analogues of known carcinogens, evaluating their potential carcinogenicity. For example, thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated, showing that their activity profiles in vitro were consistent with known chemistry and indicated potential carcinogenicity (Ashby et al., 1978).

Environmental Toxicology and Advanced Oxidation Processes

In the context of environmental studies, acetaminophen (ACT) has been extensively researched for its degradation by advanced oxidation processes (AOPs). These studies are relevant as they discuss the formation and biotoxicity of various degradation by-products, including acetamide derivatives. The research indicates that certain acetamide derivatives, potentially similar in structure to N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide, could pose environmental risks (Qutob et al., 2022).

Synthetic Organic Chemistry

The exploration of N-Ar axis chemistry, including the development of chemoselective N-acylation reagents and the study of axial chirality, is another area where compounds like N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide could be of interest. These studies contribute to the advancement of synthetic organic chemistry by providing insights into the stability, reactivity, and selectivity of N-acylated compounds, potentially including those with a thiophen-2-yl acetamide structure (Kondo & Murakami, 2001).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMCLDWAENYKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329888 |

Source

|

| Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide | |

CAS RN |

349432-67-3 |

Source

|

| Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)